N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.338. The purity is usually 95%.
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Scientific Research Applications
Transformations and Synthetic Applications
Synthesis of Annelated Heterocyclic Systems : Furan derivatives, including those related to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide, have been utilized as building blocks in the synthesis of annelated heterocyclic systems. A method exploiting acid-catalyzed transformations of similar furan compounds has been developed for synthesizing pyrrolo[1,2-a]diazepinone derivatives. This approach is notable for the simultaneous formation of diazepine and pyrrole rings, resulting from furan ring recyclization. Some derivatives synthesized using this methodology exhibit a range of biological activities, including anxiolytic, sedative, antiepileptic, analgesic, antibacterial, and antifungal properties, highlighting their potential for pharmaceutical applications (Stroganova et al., 2009).
Nucleophilic Addition to Pyridinium Salts : Research has also focused on the addition of nucleophiles to 3-substituted pyridinium salts, a process that is essential for the synthesis of various pharmacologically relevant compounds. For instance, this methodology has been successfully applied to the enantioselective synthesis of Substance P antagonists, demonstrating the chemical versatility and potential therapeutic applications of compounds derived from N-methylbenzamide and similar furan-based structures (Lemire et al., 2004).
Furan Derivatives in Organic Synthesis
Multicomponent Reactions for Substituted Furans : The application of N,N-substituted imidazo[1,5-a]pyridine carbenes in organic synthesis has been demonstrated through multicomponent reactions involving aldehydes and dimethyl acetylenedicarboxylate or allenoates. This approach yields 4-[(2-pyridyl)methyl]aminofuran derivatives, showcasing a novel method for accessing fully substituted furans, which are challenging to obtain through other synthetic routes. Such derivatives could have applications in material science and drug development due to their structural complexity and potential biological activity (Pan et al., 2010).
Mechanism of Action
Target of Action
The primary target of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
It is known to interact with cytochrome p450 2a6 .
Biochemical Pathways
Given its interaction with cytochrome p450 2a6, it may influence the metabolic pathways associated with this enzyme .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-5-2-3-6-16(13)18(21)20-11-14-9-15(12-19-10-14)17-7-4-8-22-17/h2-10,12H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFMEITXFKUCGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.